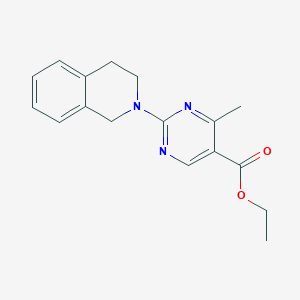
ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroisoquinoline derivatives are a class of compounds that have been studied for their potential biological effects . They are part of the larger family of quinolinone compounds, which are generally used in medicine due to their broad biological effects, including anti-cancer, antibacterial, anticonvulsant, anti-inflammatory, anti-fungal, and antidepressant effects .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinoline derivatives has been reported in several studies . For example, one study reported the synthesis of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives . Another study reported a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinoline derivatives can be analyzed using techniques such as 1H-NMR . For example, one study reported the 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinoline derivatives can be complex and varied. One study reported the use of the Castagnoli–Cushman reaction in the synthesis of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydroisoquinoline derivatives can be analyzed using various techniques. For example, one study reported the melting point and 1H-NMR spectrum of (S)-1-phenyl-N-m-tolyl-3,4-dihydroisoquinoline-2(1H)-carboxamide .Applications De Recherche Scientifique
Central Nervous System Activity
Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate derivatives, which are structurally related to ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate, have shown central nervous system activity, including loss of motor control in mice, though they are relatively toxic (Hung, Janowski, & Prager, 1985).
Cytotoxicity and Antitumor Properties
Coupling of related compounds has led to the creation of structures with potential antitumor applications. For instance, derivatives have been synthesized that showed cytotoxic activity against various cancer cell lines, including breast adenocarcinoma, hepatocellular carcinoma, and colorectal carcinoma. These compounds were also studied using molecular docking to understand their binding affinity, which is crucial for their anticancer properties (Saleh et al., 2020).
Antimicrobial Activity
Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, related to the chemical , have been synthesized and tested for antimicrobial activity. Their structures were confirmed using NMR spectra, and selected members of these compounds were screened, demonstrating potential as antimicrobial agents (El‐Sayed et al., 2008).
Antiviral Properties
Similar compounds have been synthesized and evaluated for their antiviral activities against viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus. While most of these compounds were not active against these viruses, some showed potential, suggesting a possible avenue for developing antiviral drugs (Ivashchenko et al., 2014).
Structural Analysis and Synthesis Techniques
Structural analysis of related compounds has been conducted using experimental and theoretical methods. For example, a study on a mecarbinate derivative provided insights into its molecular crystal structure, which is crucial for understanding the chemical properties and potential applications of these compounds (Luo et al., 2019).
Orientations Futures
Future research on 3,4-dihydroisoquinoline derivatives could focus on further elucidating their mechanism of action and exploring their potential therapeutic applications. For example, one study suggested that these compounds could be a useful adjunct therapy for treating depression in patients with epilepsy . Another study suggested that these compounds could be further developed as antioomycete agents against Pythium recalcitrans .
Propriétés
IUPAC Name |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-22-16(21)15-10-18-17(19-12(15)2)20-9-8-13-6-4-5-7-14(13)11-20/h4-7,10H,3,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZIEEPSVMTKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-2-[3-(methylamino)propanoylamino]pentanamide;hydrochloride](/img/structure/B2360104.png)

![5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2360106.png)
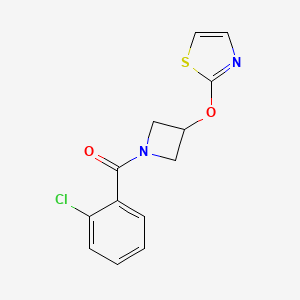
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2360109.png)
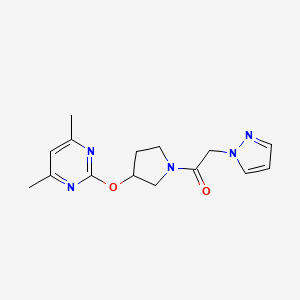
![4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2360113.png)
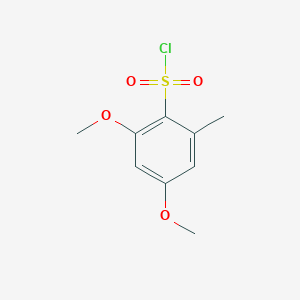
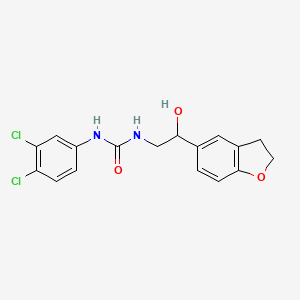
![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)
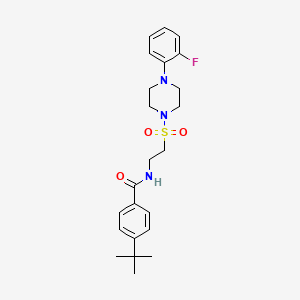
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)
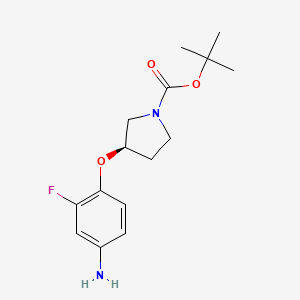
![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanesulfonyl chloride](/img/structure/B2360123.png)